
Diphenyl(triphenylmethyl)germyl--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(triphenylmethyl)germyl–water (1/1) is a unique organogermanium compound It consists of a germanium atom bonded to a diphenyl group and a triphenylmethyl group, with water as a ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(triphenylmethyl)germyl–water (1/1) typically involves the reaction of triphenylmethyl chloride with diphenylgermanium dichloride in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(triphenylmethyl)germyl–water (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The phenyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Scientific Research Applications
Diphenyl(triphenylmethyl)germyl–water (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: The compound’s potential biological activity is being explored for its use in medicinal chemistry, particularly in the development of new drugs.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing the efficacy of existing treatments.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Diphenyl(triphenylmethyl)germyl–water (1/1) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Triphenylgermanium chloride: Similar in structure but lacks the diphenyl group.
Diphenylgermanium dichloride: Contains two phenyl groups but lacks the triphenylmethyl group.
Triphenylmethylsilane: Similar in structure but contains silicon instead of germanium.
Uniqueness
Diphenyl(triphenylmethyl)germyl–water (1/1) is unique due to the presence of both diphenyl and triphenylmethyl groups bonded to germanium, along with water as a ligand. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63072-05-9 |
|---|---|
Molecular Formula |
C31H27GeO |
Molecular Weight |
488.2 g/mol |
InChI |
InChI=1S/C31H25Ge.H2O/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25H;1H2 |
InChI Key |
PAWSUXLFGZQYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Ge](C4=CC=CC=C4)C5=CC=CC=C5.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



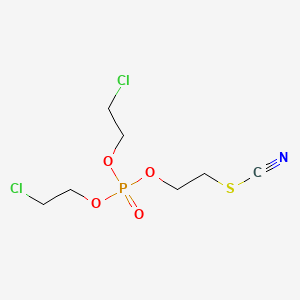

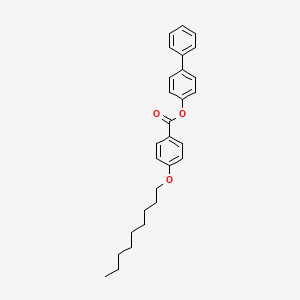
![1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one](/img/structure/B14520601.png)
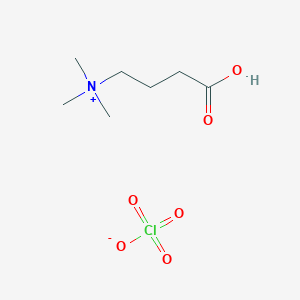
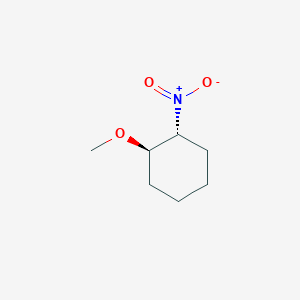
![4-Methyl-6-nitrothieno[2,3-B]quinoline](/img/structure/B14520619.png)
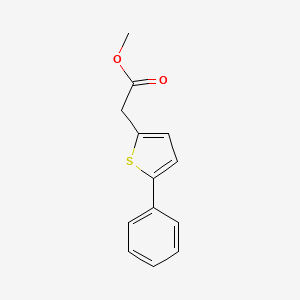
![Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14520634.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14520648.png)

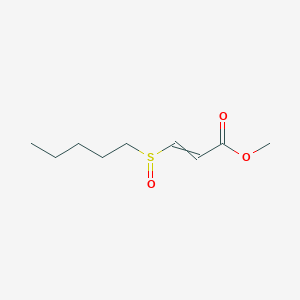
![[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14520662.png)
